5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole
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Description
5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole is a useful research compound. Its molecular formula is C22H15Cl2FN2S and its molecular weight is 429.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure analysis of related compounds, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative, have been described. These compounds were analyzed using spectroscopic methods and X-ray crystallography, revealing details about their molecular structure and the influence of chlorine substitution on their properties (Banu, Lamani, Khazi, & Begum, 2014).
Antimicrobial and Antiviral Activities
- Some derivatives have been investigated for their potential as antibacterial agents, particularly against anaerobic bacteria. For instance, a related compound demonstrated nonmutagenic antibacterial properties with specific activity against anaerobic bacteria, indicating its potential for therapeutic applications (Dickens et al., 1991).
Anti-inflammatory and Analgesic Activities
- Research on imidazolyl acetic acid derivatives has shown that some compounds exhibit significant anti-inflammatory and analgesic activities. These findings suggest potential applications in developing new treatments for inflammation and pain management (Khalifa & Abdelbaky, 2008).
Cytotoxic and Antibacterial Studies
- Studies on N-heterocyclic carbene–silver(I) complexes derived from imidazole compounds have revealed cytotoxic and antibacterial properties. These compounds have shown activity against breast cancer cell lines and bacteria, suggesting their potential in cancer therapy and as antimicrobial agents (Streciwilk et al., 2014).
Synthesis of Related Compounds
- The synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, a compound related to the one , has been documented, providing insights into the reaction conditions and yields of similar compounds (Huang Jin-qing, 2009).
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2FN2S/c23-19-11-8-16(12-20(19)24)21-13-26-22(27(21)18-4-2-1-3-5-18)28-14-15-6-9-17(25)10-7-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHLUUPAVTXGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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